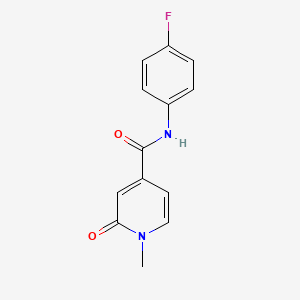
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide, also known as MTC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. MTC belongs to the class of pyridine-4-carboxamides and has been found to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral infections. 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Moreover, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in cancer and inflammation.
Biochemical and Physiological Effects:
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit potent biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to possess anti-viral activity against a number of viruses, including HIV-1, HCV, and influenza virus.
Advantages and Limitations for Lab Experiments
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has several advantages for lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide also has some limitations, including its low solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the research on 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide. One possible direction is to investigate the potential therapeutic applications of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Another possible direction is to develop novel analogs of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide with improved pharmacological properties, such as increased solubility and stability. Moreover, further studies are needed to elucidate the mechanism of action of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide in humans.
Synthesis Methods
The synthesis of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-mercapto propionic acid with 2-acetylpyridine in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with methyl isocyanate to yield 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide. The overall yield of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide synthesis is approximately 50%.
Scientific Research Applications
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and viral infections. In cancer research, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has been shown to possess anti-viral activity against a number of viruses, including HIV-1, HCV, and influenza virus.
properties
IUPAC Name |
1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14-4-2-10(6-11(14)15)12(16)13-7-9-3-5-17-8-9/h2-6,8H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWMIDWJKKCZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)
![1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B6628726.png)

![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)

![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)


![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)
